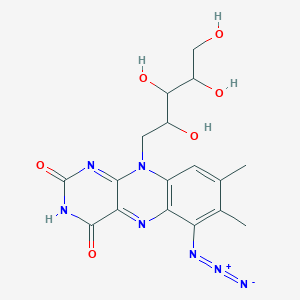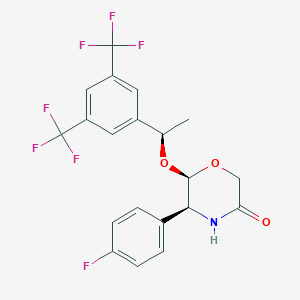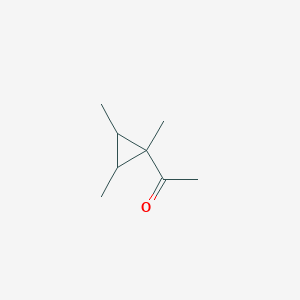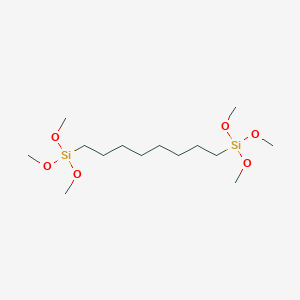
6-Azidoriboflavin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azidoriboflavin is a synthetic derivative of riboflavin, which is a water-soluble vitamin that plays a vital role in various physiological processes, including energy metabolism, cellular growth, and development. 6-Azidoriboflavin is a promising tool for studying protein-RNA interactions, which are essential for gene expression, RNA processing, and regulation.
作用機序
6-Azidoriboflavin is incorporated into RNA molecules through base pairing with uridine residues. Upon exposure to UV light, the azide group in 6-Azidoriboflavin undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can covalently crosslink with nearby amino acid residues in proteins, allowing researchers to identify RNA-binding proteins and map their binding sites.
Biochemical and Physiological Effects:
6-Azidoriboflavin has been shown to have minimal effects on RNA structure and function, making it a useful tool for studying RNA-protein interactions without perturbing the system. However, it is important to note that the incorporation of 6-Azidoriboflavin into RNA molecules may affect their stability and localization.
実験室実験の利点と制限
The main advantage of 6-Azidoriboflavin is its high specificity and efficiency for labeling RNA molecules. It can be used to label RNA molecules in vivo, allowing researchers to study RNA-protein interactions in their natural environment. However, there are some limitations to the use of 6-Azidoriboflavin, including its potential effects on RNA stability and localization. Additionally, the use of UV light to activate the azide group in 6-Azidoriboflavin may cause damage to biological samples.
将来の方向性
There are several future directions for the use of 6-Azidoriboflavin in scientific research. One area of interest is the development of new techniques for identifying RNA-binding proteins and mapping their binding sites. Another area of interest is the application of 6-Azidoriboflavin to study RNA-protein interactions in disease models, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of 6-Azidoriboflavin with improved properties, such as increased stability and efficiency, could expand its applications in scientific research.
Conclusion:
In conclusion, 6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. Its high specificity and efficiency for labeling RNA molecules make it a valuable tool for identifying RNA-binding proteins and mapping their binding sites. However, its potential effects on RNA stability and localization should be taken into consideration when designing experiments. With continued research and development, 6-Azidoriboflavin has the potential to provide valuable insights into the complex mechanisms of gene expression and regulation.
合成法
The synthesis of 6-Azidoriboflavin involves the reaction of riboflavin with sodium azide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry.
科学的研究の応用
6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. It can be used to label RNA molecules with high specificity and efficiency, allowing researchers to track their movement and interaction with proteins. This technique can be applied to a wide range of biological systems, including bacteria, yeast, and mammalian cells.
特性
CAS番号 |
101760-83-2 |
|---|---|
製品名 |
6-Azidoriboflavin |
分子式 |
C17H19N7O6 |
分子量 |
417.4 g/mol |
IUPAC名 |
6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30) |
InChIキー |
IPZATODYBIFHSN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
正規SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
同義語 |
6-azidoriboflavin 6-N3-riboflavin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)






![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)

